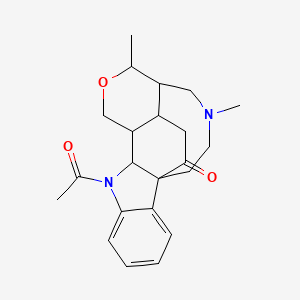

Strychnofendlerine

Description

Strychnofendlerine is a monoterpene indole alkaloid (MIA) primarily isolated from plants of the Strychnos genus (Loganiaceae family), including S. variabilis, S. gossweileri, S. fendleri, and S. mostueoides . It belongs to the strychnine class of alkaloids, characterized by a complex tetracyclic framework with modifications in hydroxylation, methoxylation, and acetylation patterns . Its discovery in multiple Strychnos species underscores its biosynthetic significance within this plant family. While its exact pharmacological profile remains understudied, its structural analogs exhibit diverse bioactivities, including muscle-paralyzing and convulsant effects .

Properties

CAS No. |

62278-92-6 |

|---|---|

Molecular Formula |

C22H28N2O3 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

8-acetyl-13,16-dimethyl-12-oxa-8,16-diazapentacyclo[8.8.3.01,9.02,7.014,21]henicosa-2,4,6-trien-19-one |

InChI |

InChI=1S/C22H28N2O3/c1-13-16-11-23(3)9-8-22-18-6-4-5-7-19(18)24(14(2)25)21(22)17(12-27-13)15(16)10-20(22)26/h4-7,13,15-17,21H,8-12H2,1-3H3 |

InChI Key |

FMZMLKGLGADCPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CN(CCC34C(C(C2CC3=O)CO1)N(C5=CC=CC=C45)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

it is known that the compound can be isolated from the leaf material of Strychnos scheffleri through phytochemical extraction methods . Industrial production methods for strychnofendlerine have not been established, and its synthesis remains primarily within the realm of academic research.

Chemical Reactions Analysis

Strychnofendlerine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Strychnofendlerine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a precursor for the synthesis of other complex molecules. In biology, this compound is investigated for its potential pharmacological effects, including its interactions with various biological targets. In medicine, it is explored for its potential therapeutic applications, although its use is still in the experimental stages .

Mechanism of Action

The mechanism of action of strychnofendlerine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar alkaloids, such as strychnine, act as antagonists of glycine and acetylcholine receptors . This compound may exert its effects through similar pathways, affecting neurotransmission and muscle contraction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Alkaloids

Structural Comparisons

Strychnofendlerine shares a core strychnane skeleton with several congeners, differing primarily in substituent groups and stereochemistry:

Key Observations :

- This compound and isosplendine exhibit near-identical mass spectra, suggesting shared fragmentation patterns but distinct stereochemistry (e.g., C12/C13 configurations) .

- Acetylation in N-acetyl-O-methylstrychnosplendine enhances lipophilicity, which correlates with its muscle-paralyzing activity .

Bioactivity :

- N-Acetyl-O-methylstrychnosplendine: Demonstrates potent muscle-paralyzing activity in vitro and in vivo due to acetyl group-enhanced membrane permeability .

- Spermostrychnine : Induces clonic convulsions in mice, contrasting with strychnine’s tonic convulsions, likely due to differences in glycine receptor binding .

Ecological and Chemotaxonomic Significance

The co-occurrence of this compound with normacusine B (corynanthean class) in S. mostueoides root bark suggests ecological pressure favoring mixed alkaloid production for broad-spectrum defense . Chemotaxonomically, this compound’s distribution across African Strychnos species supports its role as a phylogenetic marker for this clade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.